6-(2-(tert-butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Description

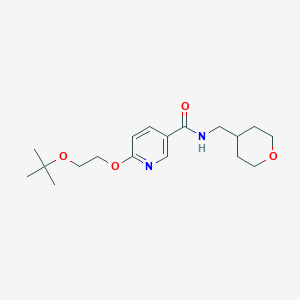

6-(2-(tert-Butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a nicotinamide derivative characterized by a pyridine core substituted with a 2-(tert-butoxy)ethoxy group at the 6-position and a tetrahydro-2H-pyran-4-ylmethyl carboxamide group at the 2-position.

Synthesis and Characterization:

The compound is synthesized via multi-step reactions, as exemplified in patent literature, where tert-butyl-protected intermediates are used to introduce the 2-(tert-butoxy)ethoxy moiety. For instance, a similar synthesis route involves tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate as a starting material, followed by coupling with a tetrahydro-2H-pyran-4-ylmethyl amine derivative . Analytical data such as LCMS (m/z 1011 [M+H]⁺) and HPLC retention time (1.01 minutes under SQD-FA05 conditions) are critical for confirming its identity and purity .

Properties

IUPAC Name |

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(oxan-4-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-18(2,3)24-11-10-23-16-5-4-15(13-19-16)17(21)20-12-14-6-8-22-9-7-14/h4-5,13-14H,6-12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCNKZDTKXTMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-(tert-butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide, with the CAS number 2034621-79-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O4, with a molecular weight of 336.432 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O4 |

| Molecular Weight | 336.432 g/mol |

| CAS Number | 2034621-79-7 |

| Purity | ≥95% |

Synthesis

The synthesis of this compound has been described in various studies. The compound can be synthesized through several steps involving the reaction of nicotinic acid derivatives with tetrahydro-2H-pyran and tert-butoxyethanol under controlled conditions. The use of specific catalysts can enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

- Receptor Binding : The compound may also interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Effects : Some research indicates that compounds similar to this one exhibit anti-inflammatory properties, potentially making them useful in treating conditions like arthritis or other inflammatory diseases.

Case Studies

Several studies have explored the biological effects of related compounds or analogs:

- In vitro Studies : Research conducted on cell lines has demonstrated that compounds with similar structures can inhibit cell proliferation in cancer models. For example, a study found that a related nicotinamide derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Animal Models : In vivo studies using mouse models have shown that similar compounds can reduce tumor growth rates when administered orally, suggesting potential therapeutic applications in oncology.

- Pharmacokinetics : Studies have indicated favorable pharmacokinetic profiles for related compounds, including good oral bioavailability and metabolic stability, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinamide derivatives are widely studied for their bioactivity and structural diversity. Below is a comparative analysis of 6-(2-(tert-butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide with structurally or functionally related compounds.

Table 1: Structural and Analytical Comparison

Key Findings:

Substituent Effects on Bioavailability :

- The tert-butoxy ethoxy group in the target compound enhances lipophilicity compared to the THP-4-yl oxy group in 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide . This may improve membrane permeability but could reduce aqueous solubility.

- Chloro and fluoro substituents, as seen in the compound from , increase electronegativity and metabolic stability but may introduce steric hindrance .

Synthetic Complexity :

- The target compound requires tert-butyl-protected intermediates for synthesis, similar to the pyrrolidinyl-substituted nicotinamide in .

- In contrast, simpler analogs like 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are synthesized via direct coupling, reducing steps and cost .

Analytical Trends :

- HPLC retention times correlate with polarity; the target compound’s 1.01-minute retention time (SQD-FA05 conditions) suggests moderate polarity compared to analogs with shorter or longer retention times .

Research Implications

- Tailored substituents for optimizing target engagement and pharmacokinetics.

- Modular synthesis to balance complexity and scalability.

This analysis underscores the compound’s uniqueness in the nicotinamide derivative landscape, particularly in applications requiring prolonged half-life or specific receptor interactions.

Q & A

Basic: What synthetic strategies are optimal for preparing 6-(2-(tert-butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Functionalization of the nicotinamide core at the 6-position. A nucleophilic substitution or coupling reaction introduces the 2-(tert-butoxy)ethoxy group. For example, tert-butoxyethyl bromide can react with 6-hydroxynicotinamide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: N-Alkylation of the nicotinamide nitrogen. The tetrahydro-2H-pyran-4-ylmethyl group is introduced via reductive amination or alkylation using (tetrahydro-2H-pyran-4-yl)methyl bromide in the presence of a base like NaH .

- Purification: Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization ensure high purity (>95%).

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

Yield discrepancies often arise from solvent polarity, temperature control, or catalyst efficiency. For example:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates but may promote side reactions. Switching to dichloromethane or toluene can improve selectivity .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) may require ligand optimization to reduce byproducts. Computational tools (DFT calculations) predict ligand-metal compatibility .

- Kinetic Analysis: In-line FTIR or HPLC monitoring identifies bottlenecks (e.g., incomplete deprotection of tert-butoxy groups), enabling real-time adjustments .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substitutions. For example, the tetrahydro-2H-pyran-4-ylmethyl group shows distinct δ 3.4–4.0 ppm signals for oxymethylene protons .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₂₀H₃₁N₂O₅) and detects isotopic patterns for halogen-free validation .

- HPLC-PDA: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98%) and identifies trace impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

- Analog Synthesis: Replace the tert-butoxyethoxy group with cyclopentyloxy or tetrahydrofuran-2-ylmethoxy to assess steric/electronic effects on target binding .

- Biological Assays: Test analogs against kinase or protease targets (e.g., EGFR, COX-2) using fluorescence polarization or SPR to quantify IC₅₀ values .

- Data Interpretation: Compare LogP (lipophilicity) and polar surface area (PSA) to correlate structural modifications with cellular permeability .

Basic: What strategies mitigate solubility challenges in aqueous biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design: Introduce phosphate or amino acid esters at the tert-butoxy group for hydrolytic activation in physiological conditions .

- Nanoformulation: Encapsulate the compound in liposomes or PEG-PLGA nanoparticles to enhance bioavailability .

Advanced: How can computational modeling predict metabolic stability and off-target effects?

Methodological Answer:

- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) and predict metabolic hotspots .

- MD Simulations: Analyze ligand-receptor binding stability (RMSD < 2 Å) over 100 ns trajectories to identify conformational shifts affecting selectivity .

- QSAR Models: Train machine learning algorithms (e.g., Random Forest) on datasets of nicotinamide analogs to predict ADMET properties .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Studies: Administer the compound intravenously (1–10 mg/kg) to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

- Toxicogenomics: RNA-seq of liver/kidney tissues identifies upregulated detoxification pathways (e.g., Nrf2/ARE) linked to oxidative stress .

- Metabolite Profiling: Identify phase I/II metabolites (e.g., glucuronides) using UPLC-QTOF-MS to assess metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.